(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
Overview
Description
“(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester” is a type of ester. Esters are commonly used in a variety of applications due to their chemical properties . They are derived from carboxylic acids and alcohols . Methyl esters, in particular, are commonly used in biodiesel production as a clean-burning renewable fuel .
Synthesis Analysis
The synthesis of esters like “this compound” typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst . This process is known as esterification . In the case of fatty acid methyl esters, the reaction is often catalyzed by acid .Chemical Reactions Analysis
Esters undergo various types of reactions. For instance, they can be hydrolyzed to yield a carboxylic acid and an alcohol . This process, known as saponification, occurs in the presence of a base . Esters can also undergo reactions such as oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .Physical and Chemical Properties Analysis
Esters, including fatty acid methyl esters, have certain characteristic physical and chemical properties. They are often pleasant-smelling liquids that contribute to the fragrant odors of fruits and flowers . The physical differences between different esters, such as those between a fat and an oil, are due to differences in the melting points of the mixture of esters they contain .Scientific Research Applications
Luminescence and Metal Sensing
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester demonstrates notable properties in luminescence studies. For instance, its derivatives, such as substituted pyridylthiazoles, exhibit high luminescence in various pH conditions. These compounds are particularly useful for metal sensing and as laser dyes due to their large Stokes shift values and fluorescence quantum yields close to unity (Grummt et al., 2007).
Quantum Chemical and Molecular Properties
The compound's derivatives are also the subject of quantum chemical investigations. Studies involving DFT and quantum chemical calculations of pyrrolidinone derivatives, including this compound, provide insights into their electronic properties, such as HOMO and LUMO energy levels, and molecular densities. These properties are critical for understanding their potential applications in various fields (Bouklah et al., 2012).
Synthesis and Chemical Structure Analysis
Research has also focused on the synthesis and structural analysis of this compound and its derivatives. The preparation and spectroscopic properties of N-heterocyclic derivatives, for example, offer insights into their chemical structures and potential applications in synthesis and material science (Jie & Syed-rahmatullah, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of esters, particularly fatty acid methyl esters, involve the development of more sustainable and efficient production methods . There is also interest in the use of novel catalysts for the production of fatty acid methyl esters . Furthermore, the green and sustainable production of various chemicals from fatty acid methyl esters is a promising area of research .
Properties
IUPAC Name |
methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMSXVAIYXYCE-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO[C@H]1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211116 | |
Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-24-6 | |
Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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